molecular formula C7H4Cl2FNO B1390706 3,6-Dichloro-2-fluorobenzamide CAS No. 916420-64-9

3,6-Dichloro-2-fluorobenzamide

Cat. No. B1390706
M. Wt: 208.01 g/mol
InChI Key: VWGHBQNKCZPAQG-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzamide is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 3,6-Dichloro-2-fluorobenzamide is 1S/C7H4Cl2FNO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the benzamide structure.


Physical And Chemical Properties Analysis

3,6-Dichloro-2-fluorobenzamide is a solid substance at ambient temperature .

Scientific Research Applications

Charge Density and Intermolecular Interactions

Research by Hathwar and Row (2011) in "Crystal Growth & Design" explored charge density distribution in closely related compounds to 3,6-Dichloro-2-fluorobenzamide. They conducted high-resolution X-ray diffraction studies on 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide, noting significant intermolecular interactions, including Cl···F and F···F types. These findings help in understanding molecular interactions in compounds similar to 3,6-Dichloro-2-fluorobenzamide (Hathwar & Row, 2011).

Spin-Spin Couplings in Hydrogen Bonds

Alkorta et al. (2009) in "Magnetic Resonance in Chemistry" investigated spin-spin couplings in 2-fluorobenzamide, a compound structurally similar to 3,6-Dichloro-2-fluorobenzamide. Their findings revealed insights into the behavior of intramolecular NH···F hydrogen bonds, significant for understanding molecular dynamics in related compounds (Alkorta et al., 2009).

Antimicrobial Applications

A study by Desai, Rajpara, and Joshi (2013) in the "Journal of Fluorine Chemistry" discussed the synthesis of fluorobenzamides and their antimicrobial properties. They identified specific fluorine positions in the benzoyl group as critical for enhancing antimicrobial activity. This research suggests potential antimicrobial applications for compounds like 3,6-Dichloro-2-fluorobenzamide (Desai et al., 2013).

Photocatalytic Degradation

Torimoto et al. (1996) in "Environmental Science & Technology" explored the photodecomposition of propyzamide, a compound related to 3,6-Dichloro-2-fluorobenzamide. Their research on photocatalysts, including TiO2-loaded adsorbent supports, offers insights into the environmental applications of such compounds for degrading pollutants (Torimoto et al., 1996).

Crystal Structures and Conformation

Research by Suchetan et al. (2016) in "Acta Crystallographica Section E" focused on crystal structures of N-(arylsulfonyl)-4-fluorobenzamides. Understanding the crystal structures and molecular conformations of these compounds can provide valuable insights into the physical and chemical properties of similar molecules like 3,6-Dichloro-2-fluorobenzamide (Suchetan et al., 2016).

properties

IUPAC Name

3,6-dichloro-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGHBQNKCZPAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306566
Record name 3,6-Dichloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-fluorobenzamide

CAS RN

916420-64-9
Record name 3,6-Dichloro-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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